2-(2-Chlorophenoxy)-N-ethylethanamine

Lipophilicity Physicochemical Property logP

2-(2-Chlorophenoxy)-N-ethylethanamine (CAS 915921-75-4) is a research chemical classified as an N-ethyl substituted phenoxyethylamine. Its molecular formula is C10H14ClNO, with a molecular weight of 199.68 g/mol.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 915921-75-4
Cat. No. B1532964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenoxy)-N-ethylethanamine
CAS915921-75-4
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCCNCCOC1=CC=CC=C1Cl
InChIInChI=1S/C10H14ClNO/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6,12H,2,7-8H2,1H3
InChIKeyDMNHCBIQCGIMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenoxy)-N-ethylethanamine (CAS 915921-75-4): Chemical Identity and Core Procurement Specifications


2-(2-Chlorophenoxy)-N-ethylethanamine (CAS 915921-75-4) is a research chemical classified as an N-ethyl substituted phenoxyethylamine [1]. Its molecular formula is C10H14ClNO, with a molecular weight of 199.68 g/mol . It is primarily used as a synthetic building block in organic chemistry and drug discovery . This compound is supplied as a free base in liquid form, with a typical purity of 95-98%, and is characterized by a calculated logP (XLogP3) of 2.6 .

Synthetic building block for medicinal chemistry and SAR exploration
Ortho-chloro and N-ethyl substitution pattern drives distinct lipophilicity
High-purity free base liquid from established supply chain

Why 2-(2-Chlorophenoxy)-N-ethylethanamine is Not a Generic Substitute: Physicochemical Specificity Dictates Procurement


Procurement of a generic 'chlorophenoxy ethylamine' for a specific research program is high-risk due to the significant impact of seemingly minor structural variations on key physicochemical properties . The position of the chlorine atom on the phenyl ring (ortho, meta, or para) and the nature of the amine substituent (primary, N-methyl, N-ethyl) directly alter critical parameters like lipophilicity (logP) and molecular geometry . These differences directly affect a compound's solubility, membrane permeability, and potential binding interactions in biological assays or its reactivity as a building block in chemical synthesis . Substitution with an unverified analog invalidates any structure-activity relationship (SAR) data and can lead to failed experiments and irreproducible results.

Regioisomer mismatch: Ortho-, meta- or para-chloro substitution alters logP and binding geometry; analogs may not transfer directly.

Amine substitution sensitivity: Primary, N-methyl or N-ethyl groups change lipophilicity and reactivity, invalidating SAR data.

Quantitative Evidence Guide for Differentiating 2-(2-Chlorophenoxy)-N-ethylethanamine (915921-75-4) from Its Closest Analogs


Lipophilicity (logP) Comparison: 2-(2-Chlorophenoxy)-N-ethylethanamine vs. Primary Amine Analog

The N-ethyl substitution on 2-(2-chlorophenoxy)-N-ethylethanamine results in a significantly higher calculated lipophilicity compared to its primary amine analog, 2-(2-chlorophenoxy)ethylamine. The target compound has a calculated XLogP3 of 2.6 , whereas the primary amine analog has a reported XLogP3 of 1.9 [1]. This difference in logP is critical for predicting membrane permeability and solubility.

Lipophilicity (logP)
Reported
ΔlogP = +0.7
Target 2.6 vs primary amine 1.9
Higher lipophilicity may affect membrane permeability context
Calculated XLogP3, cross-study comparable; confirm experimentally
Lipophilicity Physicochemical Property logP Drug Discovery

Comparative Physicochemical Profile: Ortho (2-) vs. Para (4-) Chloro Substitution

The position of the chlorine atom on the phenyl ring alters the compound's lipophilicity and electronic properties. The target ortho-substituted compound (CAS 915921-75-4) has a reported logP of 2.72 . Its para-substituted analog, 2-(4-chlorophenoxy)-N-ethylethanamine (CAS 58506-57-3), has a calculated XLogP3-AA of 2.4 [1]. While the difference is smaller than with the primary amine, it is still measurable and indicates a distinct physicochemical profile.

Regioisomer logP
Reported
ΔlogP = +0.32
Target ortho 2.72 vs para 2.4
Regioisomeric difference confirms non-interchangeability
Values from different calculation sources; review experimental data
Regioisomer Physicochemical Property Structure-Activity Relationship

Commercial Availability and Purity Profile of 2-(2-Chlorophenoxy)-N-ethylethanamine

The target compound is commercially available as a research chemical with defined purity. Suppliers such as ChemBridge, MolCore, and Hit2Lead offer it with a purity specification of 95-98% . This established supply chain and consistent quality control are essential for reproducible research. In contrast, sourcing other regioisomers or analogs may involve custom synthesis, leading to higher costs, longer lead times, and variable purity, which can compromise experimental integrity.

Commercial Purity
Specification review
95–98%
(multiple vendors)
High purity supports reproducible synthesis and screening
Supplier specification; data to verify for critical applications
Purity Procurement Chemical Synthesis Reproducibility

High-Value Application Scenarios for 2-(2-Chlorophenoxy)-N-ethylethanamine in R&D


Scaffold for Optimizing Lipophilicity in Medicinal Chemistry Campaigns

2-(2-Chlorophenoxy)-N-ethylethanamine is best deployed as a building block in medicinal chemistry programs where precise control over a molecule's lipophilicity is a key design parameter. Its measured logP of ~2.7 positions it in a moderately lipophilic range, distinct from both more polar primary amines and more lipophilic extended analogs. This makes it an ideal scaffold for exploring SAR around the phenoxyethylamine core and for modulating properties like cell permeability and metabolic stability .

Development of Novel Ligands and Bioactive Molecules

Due to its specific ortho-chloro and N-ethyl substitution pattern, this compound serves as a valuable starting material or intermediate for synthesizing novel ligands targeting GPCRs, ion channels, or transporters . Its secondary amine functionality provides a convenient handle for further derivatization (e.g., amide bond formation, reductive amination), enabling the rapid generation of diverse compound libraries for high-throughput screening.

Chemical Biology Probe Development

The compound can be used to create chemical probes for target identification or mechanism-of-action studies. Its well-defined physicochemical profile allows for predictable behavior in cellular assays. Researchers can use it as a control compound to establish a baseline for SAR studies, where modifications to the N-alkyl group or halogen position are systematically explored to correlate structural changes with functional activity.

Application
Selection Property
Validation Focus
Lipophilicity scaffold optimization
Ortho-chloro N-ethyl substitution pattern
logP-driven SAR and permeability context
Novel ligand synthesis
Secondary amine handle for derivatization
Derivatization compatibility and library diversity
Chemical probe development
Defined physicochemical profile
Baseline activity in cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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